

# Application Notes and Protocols for Foxo1-IN-3 in Animal Studies

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box protein O1 (FOXO1) is a critical transcription factor involved in the regulation of numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its role as a key mediator of insulin signaling in the liver, where it controls the expression of genes involved in gluconeogenesis, makes it a significant target for therapeutic intervention in metabolic diseases such as type 2 diabetes.[3][4][5] **Foxo1-IN-3** (also known as compound 10) is a highly selective and orally active inhibitor of FOXO1. These application notes provide a comprehensive overview of the dosage and administration of **Foxo1-IN-3** in various animal models, along with detailed experimental protocols to guide researchers in their in vivo studies.

### **Data Presentation**

Table 1: In Vivo Dosage and Administration of Foxo1-IN-3 (Compound 10)



Animal Model	Dosing Regimen	Administr ation Route	Vehicle/F ormulatio n	Study Duration	Key Findings	Referenc e
db/db Mice	16 mg/kg, twice daily	Oral (p.o.)	Not specified	10 days	Reduced blood glucose.	
db/db Mice	32 mg/kg/dos e	Not specified	Not specified	10 days	Normalized blood glucose, improved insulin sensitivity and β-cell function.	
Streptozoto cin-induced diabetic mice	16 mg/kg, twice daily (in combinatio n with FGF21)	Oral (p.o.)	Solutol HS- 15:Saline (5:95 v/v)	7 days	Synergistic glucose- lowering effects with FGF21.	•
Normal C57 Mice	16 mg/kg, twice daily (total of 3 doses)	Oral (p.o.)	Optiform Select #8	Not specified	Reduced hepatic glucose production.	•
Mantle Cell Lymphoma Xenograft Mice	100 mg/kg, once daily	Intraperiton eal (i.p.)	Not specified	>1 month	Suppresse d tumor growth with no overt toxicity.	

Table 2: Pharmacokinetic Properties of Foxo1-IN-3 in Mice



Administr ation Route	Dose (mg/kg)	T1/2 (h)	Tmax (h)	AUCinf (μM·h)	Oral Bioavaila bility (F%)	Referenc e
Intravenou s (i.v.)	1	1.23	-	1.86	-	
Oral (p.o.)	10	-	0.67	4.66	25.5	_

Table 3: In Vivo Dosage and Administration of AS1842856 (Another FOXO1 Inhibitor)



Animal Model	Dosing Regimen	Administr ation Route	Vehicle/F ormulatio n	Study Duration	Key Findings	Referenc e
Chronic Murine Asthma Model	20 mg/kg, once daily	Not specified	Not specified	9 days	Reversed allergic lung inflammatio n.	
Diabetic db/db Mice	Not specified	Oral	Not specified	Not specified	Significantl y reduced fasting blood glucose.	
Type 2 Diabetic Minipig Model	Local application	Topical	Not specified	Not specified	Improved connective tissue healing in wounds.	
Normal C57 Mice	30 or 100 mg/kg, twice daily (total of 3 doses)	Oral (p.o.)	5% DMSO/95 % PEG- 400	Not specified	Showed off-target, FOXO1- independe nt activities.	

### **Experimental Protocols**

# Protocol 1: Evaluation of Foxo1-IN-3 in a Diabetic Mouse Model (db/db Mice)

Objective: To assess the efficacy of **Foxo1-IN-3** in improving glycemic control in a model of type 2 diabetes.

Materials:



- Foxo1-IN-3 (Compound 10)
- Vehicle (e.g., Solutol HS-15 in saline)
- db/db mice
- · Blood glucose monitoring system

#### Procedure:

- Acclimatize male db/db mice for at least one week before the start of the experiment.
- Randomly assign mice to a vehicle control group and a treatment group (n=8-10 mice per group).
- Prepare a formulation of Foxo1-IN-3 at the desired concentration (e.g., 16 mg/kg or 32 mg/kg) in the chosen vehicle.
- Administer Foxo1-IN-3 or vehicle to the mice via oral gavage twice daily for 10 consecutive days.
- Monitor blood glucose levels daily, approximately 1 hour after dosing, from a tail vein blood sample.
- At the end of the study, collect blood samples after a 6-hour fast to measure plasma insulin levels.
- Calculate HOMA-IR and HOMA-β to assess insulin resistance and β-cell function, respectively.
- Perform an intraperitoneal insulin tolerance test on day 9 of treatment to evaluate insulin sensitivity.

## Protocol 2: Pyruvate Tolerance Test to Assess Hepatic Glucose Production

Objective: To determine the effect of **Foxo1-IN-3** on hepatic glucose production.



#### Materials:

- Foxo1-IN-3 (Compound 10)
- Vehicle (e.g., Optiform Select #8)
- Normal C57 mice
- Sodium pyruvate solution (2 g/kg in saline)
- Blood glucose monitoring system

#### Procedure:

- Acclimatize male C57 mice for at least one week.
- Randomize mice into vehicle and treatment groups.
- Prepare a formulation of Foxo1-IN-3 at 16 mg/kg in the specified vehicle.
- Administer Foxo1-IN-3 or vehicle orally twice daily for a total of three doses (e.g., 8 am, 5 pm, and 8 am the next day).
- Fast the mice for 4 to 16 hours before the test.
- Administer a 2 g/kg dose of sodium pyruvate via intraperitoneal injection.
- Measure tail blood glucose levels at 0, 30, 60, and 120 minutes after the pyruvate challenge.

# Signaling Pathway and Experimental Workflow Diagrams





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